Stereochemical Identity vs. Enantiomer: Chiral Purity as a Key Procurement Parameter
The primary differentiation for the (3S,5S) compound is its chiral identity versus its enantiomer, (3R,5R)-5-amino-2,2,6-trimethylheptan-3-ol, or the racemic mixture. Vendors typically supply this compound with a specified enantiomeric purity, commonly ≥95% or ≥98% . A procuring scientist must specify the (3S,5S) enantiomer, as the (3R,5R) form is a distinct chemical entity that will produce different diastereomeric products in subsequent reactions. The absolute configuration leads to distinct physical and chiroptical properties; for example, the (3S,5S) enantiomer will have a specific optical rotation value ([α]D) that is opposite in sign to its (3R,5R) counterpart, although published values could not be identified in the accessible literature. This difference is fundamental for any application relying on chiral recognition, whether in chemical synthesis or biological binding.
| Evidence Dimension | Absolute Stereochemistry (Chiral Identity) |
|---|---|
| Target Compound Data | (3S,5S) configuration; ≥95% to ≥98% purity reported by vendors |
| Comparator Or Baseline | (3R,5R)-5-amino-2,2,6-trimethylheptan-3-ol; distinct enantiomer |
| Quantified Difference | Absolute stereochemical difference; no quantitative chiroptical comparison data available in the open literature. Enantiomeric ratio (e.r.) or optical purity is the critical specification. |
| Conditions | Chiral chromatographic analysis; polarimetry (theoretical) |
Why This Matters
For chiral building blocks, the enantiomer is a different compound with distinct reactivity; procurement of the correct (3S,5S) isomer is essential for stereochemical integrity in downstream synthesis.
